1-(4-Aminobutyl)piperidin-2-one
Overview
Description
1-(4-Aminobutyl)piperidin-2-one is a chemical compound with the molecular formula C9H18N2O. It is a derivative of piperidin-2-one, featuring an amino group attached to a butyl chain at the 4-position of the piperidine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 1-(4-aminobutyl)piperidin-2-one, are important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, leading to their use in different therapeutic applications .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are generally well-studied, and these compounds often exhibit good bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Action Environment
Like all chemical compounds, its action can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
1-(4-Aminobutyl)piperidin-2-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade into other compounds, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cellular function or protecting against cellular damage. At high doses, this compound can have toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities. These metabolic pathways are crucial for the compound’s overall biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues or cellular compartments can influence its biological activity. For instance, its accumulation in certain tissues may enhance its therapeutic effects or contribute to its toxicity .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is crucial for its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminobutyl)piperidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminobutylamine with piperidin-2-one under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminobutyl)piperidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
1-(4-Aminobutyl)piperidin-2-one has various scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in chemical research.
Biology: The compound may be utilized in the study of biological systems and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Piperidine
4-Aminobutylpiperidine
N-ethylpiperidine
2-aminopiperidine
This comprehensive overview provides a detailed understanding of 1-(4-Aminobutyl)piperidin-2-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-aminobutyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIZXCIFIRMHBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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